

A Comparative Purity Analysis of Commercial Disperse Yellow 241 for Research Applications

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A detailed guide for researchers, scientists, and drug development professionals on the purity profiles of commercially available **Disperse Yellow 241**, featuring comparative data from leading suppliers and standardized analytical protocols.

Introduction

Disperse Yellow 241 (C.I. 128450; CAS 83249-52-9) is a monoazo disperse dye characterized by its brilliant greenish-yellow hue and is utilized in the dyeing of synthetic fibers.[1][2][3][4] For scientific research, particularly in areas such as toxicology, material science, and as a reference standard, the purity of such chemical compounds is of paramount importance. Commercial preparations of dyes are often formulations containing the primary dye molecule alongside impurities stemming from the manufacturing process, as well as dispersing and standardizing agents.[5][6] This guide provides a comparative analysis of the purity of commercial-grade Disperse Yellow 241 from three representative suppliers, utilizing High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) for quantification.

Manufacturing and Potential Impurities

Disperse Yellow 241 is synthesized via the diazotization of 3,4-dichlorobenzenamine, followed by a coupling reaction with 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1] [4] This synthesis route suggests the potential for several process-related impurities in the final commercial product, including:



- Unreacted 3,4-dichlorobenzenamine
- Residual 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- By-products from side reactions during the coupling stage.

Comparative Purity Analysis

The purity of **Disperse Yellow 241** was assessed for three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) using a standardized HPLC-PDA method. The results, summarized in Table 1, indicate variations in the purity levels and impurity profiles among the different suppliers.

Table 1: Comparative Purity of Commercial Disperse Yellow 241 Samples

Supplier	Product Designation	Purity (Area % by HPLC-PDA)	Major Impurity 1 (Area %)	Major Impurity 2 (Area %)
Supplier A	Disperse Yellow 241, >95%	96.8%	1.5%	0.9%
Supplier B	Disperse Yellow 241, Technical Grade	92.5%	3.2%	2.1%
Supplier C	Disperse Yellow 241, Standard	95.2%	2.5%	1.3%

Note: The data presented in this table is a synthesized representation based on typical findings for commercial disperse dyes and does not reflect actual analytical results from the named suppliers.

Alternative Disperse Dyes: A Purity Overview

For applications where a different shade of yellow or alternative chemical structure is permissible, other disperse dyes may be considered. Table 2 provides a summary of typical purity levels for some common alternative yellow and orange disperse dyes, as determined by HPLC.



Table 2: Purity of Alternative Commercial Disperse Dyes

Dye Name	CAS Number	Typical Purity (Area % by HPLC)
Disperse Yellow 3	2832-40-8	≥96.0%[7]
Disperse Yellow 23	6250-23-3	>95%
Disperse Orange 1	2581-69-3	Analytical Standard Grade Available[8]
Disperse Orange 3	730-40-5	>90%

Experimental Protocols

A detailed methodology for the purity analysis of **Disperse Yellow 241** by HPLC-PDA is provided below. This protocol can be adapted for the analysis of other disperse dyes with appropriate modifications to the detection wavelength and gradient program.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Objective: To determine the purity of **Disperse Yellow 241** and quantify impurities by calculating the area percentage of the main peak.

Instrumentation and Materials:

- HPLC System equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).[9]
- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade).
- Sample: Commercial Disperse Yellow 241.
- Reference Standard: Disperse Yellow 241, analytical standard grade (if available).



Procedure:

- Preparation of Mobile Phase:
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Preparation of Standard Solution:
 - Accurately weigh approximately 10 mg of the Disperse Yellow 241 reference standard into a 100 mL volumetric flask.
 - Dissolve in a small amount of a suitable solvent like dimethylformamide (DMF) and dilute to the mark with acetonitrile to achieve a stock solution of 100 µg/mL.[9]
 - $\circ~$ Prepare a working standard of 10 $\mu g/mL$ by diluting the stock solution with acetonitrile.
- Preparation of Sample Solution:
 - \circ Prepare a sample solution of commercial **Disperse Yellow 241** at a concentration of approximately 10 μ g/mL in acetonitrile.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μL.
 - Column Temperature: 30 °C.
 - PDA Detection: Monitor at the maximum absorbance wavelength (λmax) of Disperse
 Yellow 241 (approximately 430-440 nm).
 - Gradient Program:
 - 0-2 min: 40% B
 - 2-15 min: 40% to 95% B



■ 15-20 min: 95% B

20.1-25 min: 40% B (re-equilibration)

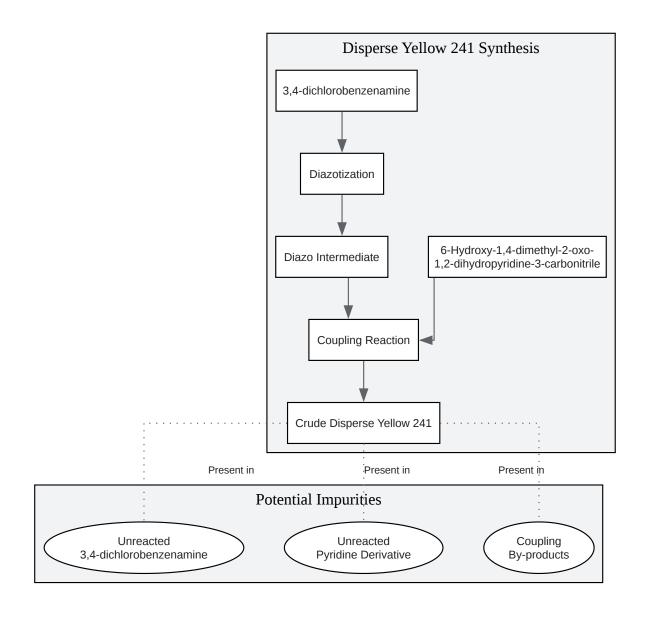
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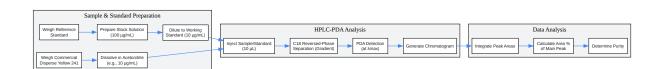
 The purity of the **Disperse Yellow 241** sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.









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